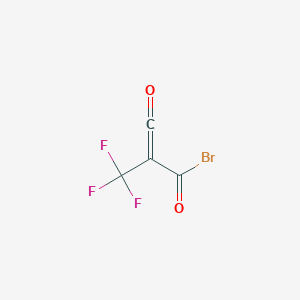
3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide is a chemical compound with the molecular formula C4H2BrF3O2 It is characterized by the presence of a trifluoromethyl group attached to a prop-2-enoyl bromide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide typically involves the reaction of trifluoromethyl ketones with bromine in the presence of a suitable catalyst. One common method involves the use of acryloyl chloride as a precursor, which undergoes bromination to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Reagents such as hydrogen halides and halogens can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while addition reactions can result in the formation of halogenated compounds.
科学的研究の応用
3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in electrophilic reactions, making the compound a useful intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
Acryloyl bromide: Similar structure but lacks the trifluoromethyl group.
Trifluoromethyl ketones: Similar functional group but different overall structure.
Bromoacetyl bromide: Contains a bromine atom but different carbon backbone.
Uniqueness
3-Oxo-2-(trifluoromethyl)prop-2-enoyl bromide is unique due to the presence of both a trifluoromethyl group and a bromine atom, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides reactivity for various chemical transformations.
特性
CAS番号 |
62935-56-2 |
|---|---|
分子式 |
C4BrF3O2 |
分子量 |
216.94 g/mol |
InChI |
InChI=1S/C4BrF3O2/c5-3(10)2(1-9)4(6,7)8 |
InChIキー |
YRIGZOFEHMDWJN-UHFFFAOYSA-N |
正規SMILES |
C(=C(C(=O)Br)C(F)(F)F)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)
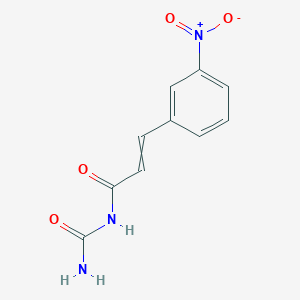
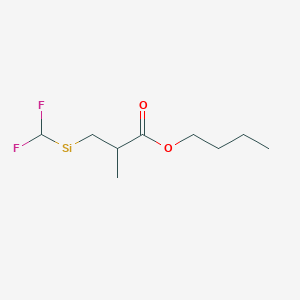
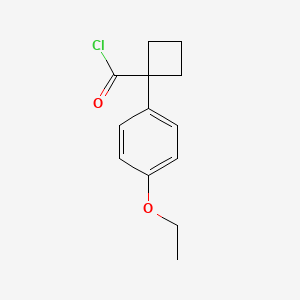
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-, monohydrochloride](/img/structure/B14510084.png)
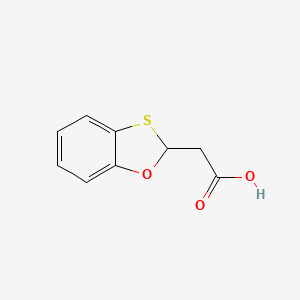
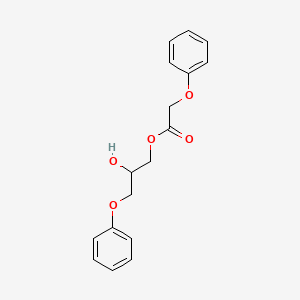
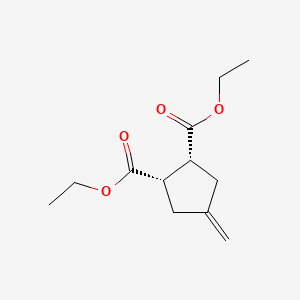

![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)

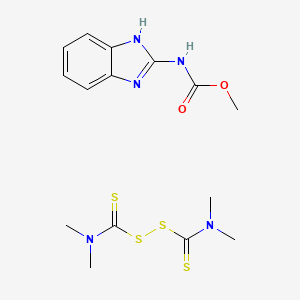
![5-[2-(Hydroxyimino)cyclohexyl]pentan-1-OL](/img/structure/B14510124.png)
